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Compound of Interest

Compound Name: Pleionesin C

Cat. No.: B15590639

Spectroscopic Profile of Pleionesin C: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Pleionesin C, a dihydrophenanthrofuran isolated from Pleione yunnanensis. The information
presented herein is essential for the identification, characterization, and further investigation of
this natural product in research and drug development contexts.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Pleionesin C,
including *H-NMR, 13C-NMR, Infrared (IR), and Ultraviolet (UV) spectroscopy. This data is
critical for confirming the structure and purity of the compound.

'H-NMR Spectroscopic Data

Table 1: *H-NMR Data for Pleionesin C (500 MHz, CDCIs)
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Position 6_H (ppm) Multiplicity J (Hz)

1 6.85 S

4 6.78 S

5 3.91 S

6 6.91 d 8.5

8 6.83 d 8.5

9 4.65 t 8.8

10a 3.25 dd 155, 8.8
108 3.15 dd 155, 8.8
2 6.89 d 8.0

3 7.28 t 8.0

4' 6.85 t 8.0

5' 7.28 d 8.0

6' 6.89 d 8.0
2-OCHs 3.89 S

7-OCHs 3.88 S

13C-NMR Spectroscopic Data

Table 2: 3C-NMR Data for Pleionesin C (125 MHz, CDCIs)
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Position 6_C (ppm)
1 105.8
2 160.5
3 111.8
4 129.8
4a 125.4
4b 138.2
5 55.3
6 114.1
7 158.4
8 115.7
8a 130.2
9 82.1
10 31.2
10a 118.9
1 1315
2' 119.8
3 128.9
4 121.3
5' 128.9
6' 119.8
2-OCHs 55.9
7-OCHs 55.4
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Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

Table 3: IR and UV Data for Pleionesin C

Spectroscopy Wavelength/Wavenumber Description
UV (MeOH) A_max 212, 286 nm Absorption maxima
IR (KBr) v_max 3440, 1615, 1508 cm~*  Key absorption bands

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques
for the structural elucidation of natural products.

NMR Spectroscopy

IH-NMR and 3C-NMR spectra were recorded on a Bruker AV-500 spectrometer. The samples
were dissolved in deuterated chloroform (CDCIs). Chemical shifts (&) are reported in parts per
million (ppm) relative to the residual solvent peak (CDCls: & H =7.26 ppm, 8 _C =77.0 ppm) as
the internal standard. Coupling constants (J) are reported in Hertz (Hz).

UV Spectroscopy

The ultraviolet spectrum was obtained using a Shimadzu UV-2401PC spectrophotometer. The
sample was dissolved in methanol (MeOH) to measure the absorption maxima (A_max).

IR Spectroscopy

The infrared spectrum was recorded on a Bio-Rad FTS-135 spectrometer using potassium
bromide (KBr) pellets. The absorption bands (v_max) are reported in reciprocal centimeters
(cm™2).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of
Pleionesin C.
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Workflow for Spectroscopic Analysis of Pleionesin C
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Workflow for Spectroscopic Analysis of Pleionesin C
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 To cite this document: BenchChem. [Spectroscopic data for Pleionesin C (1H-NMR, 13C-
NMR, IR, UV)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590639#spectroscopic-data-for-pleionesin-c-1h-
nmr-13c-nmr-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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